
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole is a heterocyclic compound that features a triazaphosphole ring system
Vorbereitungsmethoden
The synthesis of 5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole typically involves the reaction of a naphthalene derivative with a triazaphosphole precursor under specific conditions. One common method includes the use of tert-butyl groups to stabilize the intermediate compounds during the reaction. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the triazaphosphole ring.
Analyse Chemischer Reaktionen
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole involves its interaction with molecular targets through its triazaphosphole ring. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole can be compared with other similar compounds such as:
5-tert-Butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran: This compound also features tert-butyl groups and a heterocyclic ring system, but with different functional groups and reactivity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with tert-butyl groups, but with a pyrazole ring instead of a triazaphosphole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both naphthalene and triazaphosphole moieties, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
116985-76-3 |
|---|---|
Molekularformel |
C15H16N3P |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
5-tert-butyl-3-naphthalen-1-yltriazaphosphole |
InChI |
InChI=1S/C15H16N3P/c1-15(2,3)14-16-17-18(19-14)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
YOFSKAIRKWOPTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=PN(N=N1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


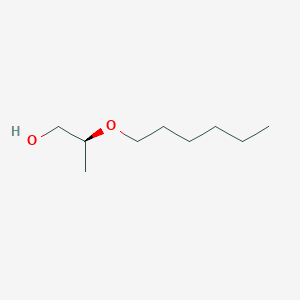
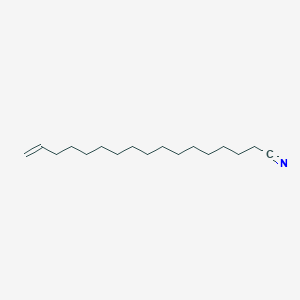
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
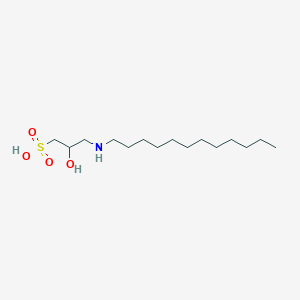
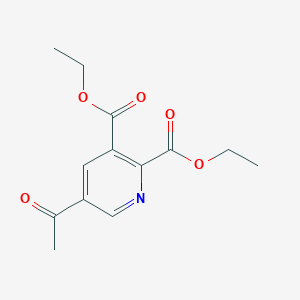
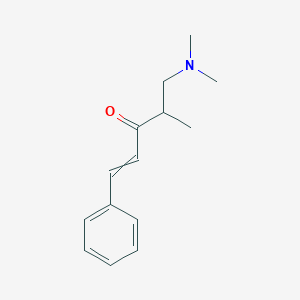
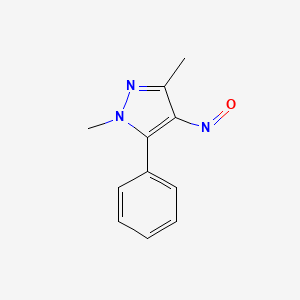
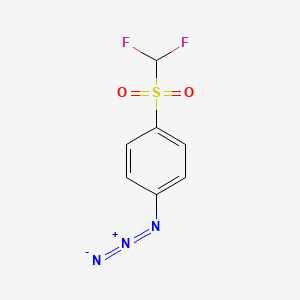


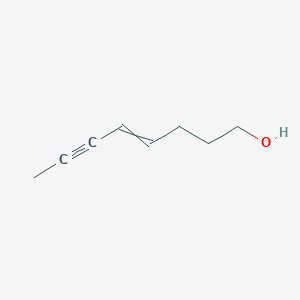
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
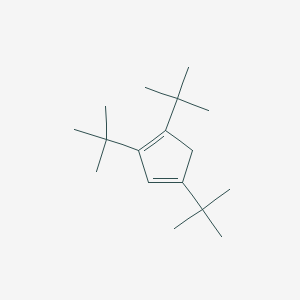
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
